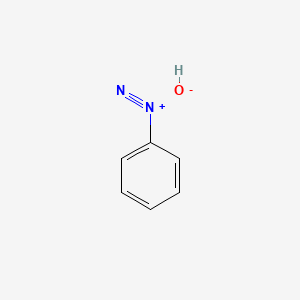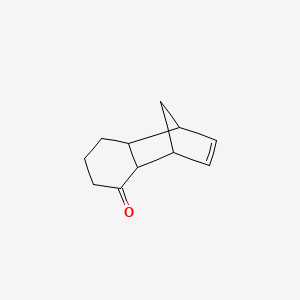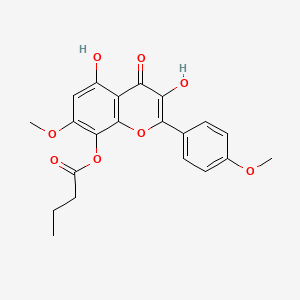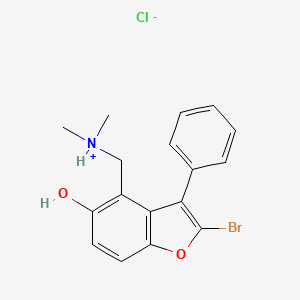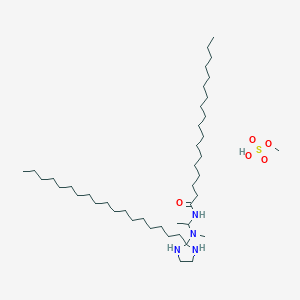
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is a complex organic compound with the molecular formula C42H86N4O.CH4O4S and a molecular weight of 775.27. This compound is known for its unique structure, which includes an imidazoline ring, stearylamido groups, and a methylsulfate moiety. It is primarily used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate typically involves the reaction of stearylamine with ethylene oxide to form N-stearylamido ethylamine. This intermediate is then reacted with stearic acid to form N-stearylamido ethyl-2-stearyl imidazoline. Finally, the imidazoline compound is quaternized with methyl sulfate to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and various substituted imidazolines, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can interact with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N- [1- [Methyl (2-octadecyl-2-imidazolidinyl)amino]ethyl]octadecanamide methylsulfate
- N- (1- (methyl (2-octadecylimidazolidin-2-yl)amino)ethyl)stearamide, methyl hydrogen sulfate
Uniqueness
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is unique due to its specific combination of stearylamido groups and imidazoline ring, which confer distinct surfactant properties and biological activities. Its ability to integrate into lipid bilayers and interact with proteins makes it particularly valuable in various applications.
Eigenschaften
Molekularformel |
C43H90N4O5S |
|---|---|
Molekulargewicht |
775.3 g/mol |
IUPAC-Name |
methyl hydrogen sulfate;N-[1-[methyl-(2-octadecylimidazolidin-2-yl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(43-38-39-44-42)46(4)40(3)45-41(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,43-44H,5-39H2,1-4H3,(H,45,47);1H3,(H,2,3,4) |
InChI-Schlüssel |
FDQKJBBOQGAVQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1(NCCN1)N(C)C(C)NC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


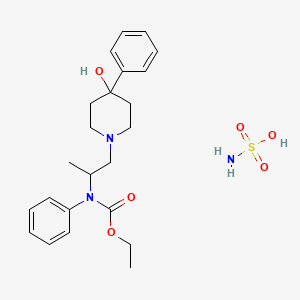


![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
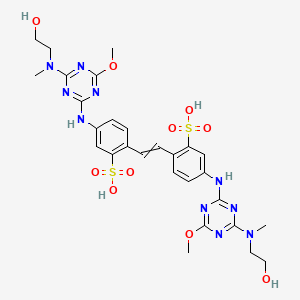
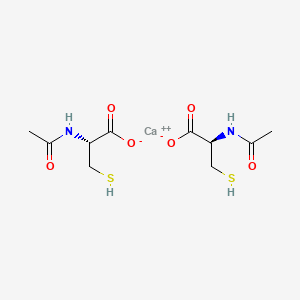
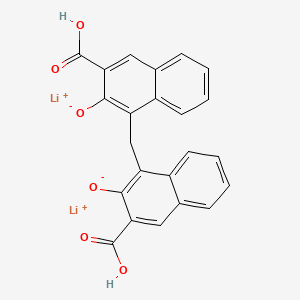
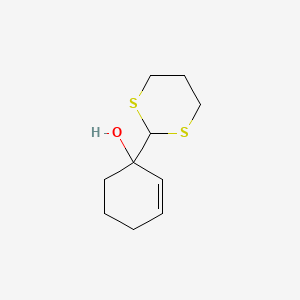

![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
